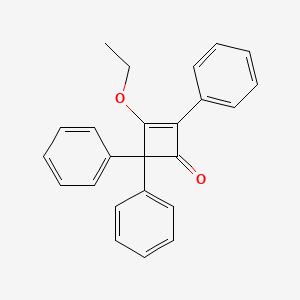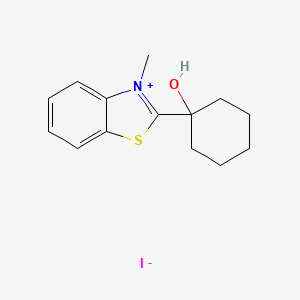
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzothiazole ring, and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 1-hydroxycyclohexylamine with 3-methylbenzothiazolium iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
化学反応の分析
Types of Reactions
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of azide or cyanide derivatives.
科学的研究の応用
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(1-Hydroxycyclohexyl)-3-methylbenzothiazole
- 3-Methyl-1,3-benzothiazol-3-ium chloride
- 2-(1-Hydroxycyclohexyl)-1,3-benzothiazole
Uniqueness
2-(1-Hydroxycyclohexyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and biological activity. The combination of the cyclohexyl group and the benzothiazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
104151-44-2 |
|---|---|
分子式 |
C14H18INOS |
分子量 |
375.27 g/mol |
IUPAC名 |
1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C14H18NOS.HI/c1-15-11-7-3-4-8-12(11)17-13(15)14(16)9-5-2-6-10-14;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H/q+1;/p-1 |
InChIキー |
SZVVPHGAPGVCBK-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3(CCCCC3)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


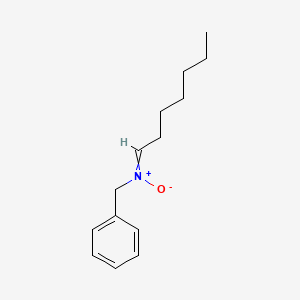
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
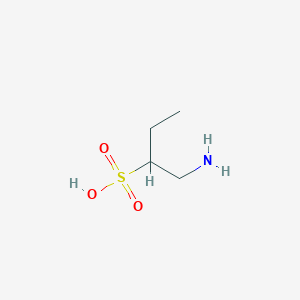
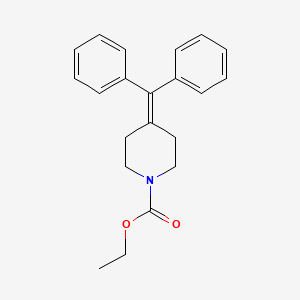
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
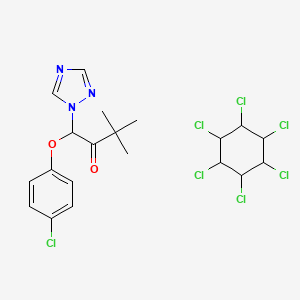

![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
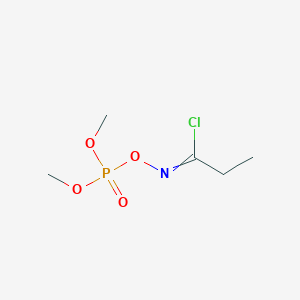
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

